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Introduction to ArF Laser Technology in
Semiconductor Manufacturing

Argon Fluoride (ArF) excimer lasers are a cornerstone of modern semiconductor
manufacturing, operating at a deep ultraviolet (DUV) wavelength of 193 nm.[1][2] This short
wavelength is critical for photolithography, the process used to print intricate circuit patterns
onto silicon wafers.[1] ArF lasers enabled the semiconductor industry to shrink transistor
feature sizes from 800 nanometers in 1990 down to as small as 7 nanometers in 2018, a key
factor in the continued advancement of Moore's Law.[1]

The laser itself is a type of exciplex laser, which uses a mixture of argon (a noble gas) and
fluorine (a halogen gas) under high pressure.[1] An electrical discharge excites this gas mixture
to form a temporary, excited-state complex called an argon monofluoride exciplex (ArF*). When
this complex returns to its ground state, it dissociates and releases energy in the form of a 193
nm photon.[1] This process allows for the generation of high-power, coherent UV light
necessary for high-resolution lithography.
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Key advancements in ArF laser technology, such as immersion lithography and multiple
patterning techniques, have continuously extended its capabilities to overcome the diffraction
limits of light, pushing the boundaries of microchip fabrication.[3]

Core Applications

The primary application of ArF lasers in semiconductor manufacturing is photolithography. This
process involves transferring a circuit pattern from a photomask to a light-sensitive chemical
layer, known as a photoresist, on the wafer surface. The 193 nm wavelength of the ArF laser
allows for the creation of extremely small and precise patterns, which are essential for
manufacturing advanced integrated circuits (ICs), including microprocessors and memory
chips.[4]

Key Photolithography Technologies Employing ArF Lasers:

e Dry Lithography: The conventional method where a gap of air exists between the final lens of
the lithography tool (scanner) and the photoresist-coated wafer. This technique is typically
used for less critical layers and older technology nodes, generally from 130 nm down to 65
nm.[5]

e Immersion Lithography: This advanced technique replaces the air gap with a high-refractive-
index fluid, usually ultra-pure water (n=1.44 at 193 nm).[3] The liquid medium effectively
shortens the laser's wavelength, increasing the numerical aperture (NA) of the projection
system beyond 1.0. This enhancement improves resolution and depth of focus, enabling the
production of feature sizes below 45 nm.[3] Immersion lithography has been the workhorse
for critical patterning at technology nodes from 65 nm down to 7 nm.[5][6]

o Multiple Patterning: To print features smaller than the resolution limit of a single exposure,
multiple patterning techniques are used. These involve splitting a complex circuit pattern into
two or more simpler masks. Each mask is then printed in a separate lithography and etch
sequence. Techniques like Litho-Etch-Litho-Etch (LELE) are essential for manufacturing at
the most advanced nodes (e.g., 20 nm and below) using 193 nm immersion lithography.[3]

Data Presentation: ArF Laser and Process
Parameters
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Quantitative data is crucial for process development and control. The following tables

summarize key parameters for ArF laser systems and associated materials.

Table 1: Specifications of Commercial ArF Immersion
Light Sources

Gigaphoton Cymer XLR Gigaphoton Cymer XLA
Parameter .
GT65A 900ix GT62A 300
Wavelength 193 nm 193 nm 193 nm 193 nm
Average Power =60 W 60-90 W 60/90 W upto 90 W
Max Rep. Rate 6,000 Hz Not Specified 6,000 Hz 6,000 Hz
Pulse Energy 10.0-20.0 mJ Not Specified 10.0/15.0 mJ Not Specified
Bandwidth (E95) 0.20 — 0.45 pm Not Specified <0.35 pm 0.25 pm
Bandwidth - -~ -~
Not Specified Not Specified Not Specified 0.12 pm
(FWHM)
45nm and
Technology Node  Sub-10nm 7nm and beyond  32nm
beyond

Sources:[7][8][9][10]

Table 2: Typical ArF Photoresist & Process Parameters
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Parameter Description Typical Value Range
Chemically Amplified Resist

Photoresist Type (CAR), Positive or Negative N/A
Tone
Acrylate-based polymers,

Resin Chemistry poly(norbornene)-co-maleic N/A
anhydride (COMA)

) Refractive index of the

Refractive Index o ~1.7

photoresist film at 193 nm.
] ) Thickness of the spin-coated

Film Thickness ) 40 - 150 nm
photoresist layer.
Temperature for removing

Soft Bake Temp. 90-130°C

solvent after spin-coating.

Soft Bake Time

Duration of the soft bake

process.

60 - 90 seconds

Exposure Dose

Energy per unit area required

for proper pattern definition.

10 - 100 mJ/cm?

Post-Exposure Bake (PEB)
Temp.

Temperature to drive the acid-
catalyzed deprotection

reaction.

90 - 140 °C

Post-Exposure Bake (PEB)
Time

Duration of the PEB process.

60 - 90 seconds

Developer

Aqueous solution for dissolving

the soluble parts of the resist.

0.26 N Tetramethylammonium
hydroxide (TMAH)

Development Time

Duration of the development

process.

30 - 60 seconds

Sources:[5][11][12]

Experimental Protocols
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The following protocols provide a detailed methodology for a standard ArF photolithography
process.

Protocol 1: Standard ArF Immersion Lithography
Process

This protocol outlines the key steps for patterning a silicon wafer using a positive-tone,
chemically amplified photoresist with an ArF immersion scanner.

1. Wafer Preparation and Cleaning: a. Start with a clean silicon wafer. b. If organic or inorganic
contaminants are present, perform a standard cleaning procedure (e.g., RCA clean) using
solutions containing hydrogen peroxide.[13] c. Dehydrate the wafer by baking at 200-400°C for
30-60 minutes to remove any adsorbed moisture from the surface.[14] d. Apply an adhesion
promoter, such as Hexamethyldisilazane (HMDS), to the wafer surface to ensure good
photoresist adhesion. This is typically done in a vapor phase prime oven.

2. Anti-Reflective Coating (ARC) Application: a. Deposit a Bottom Anti-Reflective Coating
(BARC) onto the wafer. This is crucial to prevent pattern distortion from light reflected off the
substrate. b. The BARC is applied via spin-coating and then baked to cure the film.

3. Photoresist Coating: a. Transfer the wafer to a spin coater. b. Dispense the ArF photoresist
solution onto the center of the wafer. c. Spin the wafer at a high speed (e.g., 1500-4000 rpm) to
spread the resist evenly and achieve the desired thickness. The solvent evaporates during this
step, leaving a thin polymer film.[14]

4. Soft Bake (Pre-Bake): a. Transfer the coated wafer to a hot plate. b. Bake the wafer at a
specified temperature (e.g., 90-110°C) for 60-90 seconds. c. This step removes most of the
remaining solvent from the photoresist film and solidifies it.

5. Exposure: a. Load the wafer into the ArF immersion scanner. b. Align the wafer to the
photomask containing the desired circuit pattern. c. Expose the photoresist to 193 nm light from
the ArF laser through the projection optics and the photomask. The space between the final
lens and the wafer is filled with ultra-pure water. d. The exposure dose is a critical parameter
and must be optimized for the specific resist and feature size.
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6. Post-Exposure Bake (PEB): a. Immediately after exposure, transfer the wafer to a PEB hot
plate. b. Bake at a specific temperature (e.g., 100-130°C) for 60-90 seconds. c. During PEB,
the photogenerated acid diffuses and catalyzes a deprotection reaction in the exposed areas of
the resist, changing its solubility. This "chemical amplification” is key to the high sensitivity of
modern resists.[15]

7. Development: a. Introduce an aqueous developer solution, typically 0.26 N TMAH, onto the
wafer surface. b. The developer selectively dissolves the exposed portions of the positive-tone
photoresist. c. After the specified development time, rinse the wafer with deionized water and
dry it with nitrogen gas.

8. Hard Bake: a. Bake the wafer at a higher temperature (e.g., 120-150°C) for 20-30 minutes.
[13] b. This step solidifies the remaining photoresist pattern, making it more durable for the
subsequent etching process.[13]

9. Pattern Transfer (Etching): a. Use the patterned photoresist as a mask to etch the underlying
BARC and substrate material (e.g., silicon dioxide or silicon nitride). b. This is typically done
using a plasma etching process.

10. Photoresist Removal (Stripping): a. After etching, remove the remaining photoresist from
the wafer using a solvent strip or a plasma ashing process.

Visualizations: Signaling Pathways and Workflows
Chemical Mechanism of a Positive-Tone Chemically
Amplified Resist (CAR)

The diagram below illustrates the fundamental chemical process that occurs in a positive-tone
chemically amplified photoresist upon exposure to ArF laser light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Argon fluoride laser - Wikipedia [en.wikipedia.org]
¢ 2. alfa-chemistry.com [alfa-chemistry.com]

¢ 3. Immersion lithography - Wikipedia [en.wikipedia.org]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1259112/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-arf-laser-in-semiconductor-manufacturing
https://www.benchchem.com/product/b1259112?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Argon_fluoride_laser
https://www.alfa-chemistry.com/photoresist/arf-resists.html
https://en.wikipedia.org/wiki/Immersion_lithography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259112?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4. datahorizzonresearch.com [datahorizzonresearch.com]
5. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

6. ArF Photoresist Market Shows Robust Growth Trajectory as Advanced Node
Manufacturing Expands [hdinresearch.com]

7. ArF excimer drives lithography to 32 nm [optics.org]
8. gigaphoton.com [gigaphoton.com]

9. cymer.com [cymer.com]

10. researchgate.net [researchgate.net]

11. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists
[sites.google.com]

12. rit.edu [rit.edu]

13. Photolithography - Wikipedia [en.wikipedia.org]
14. azonano.com [azonano.com]

15. lithoguru.com [lithoguru.com]

To cite this document: BenchChem. [Application Notes and Protocols for ArF Laser in
Semiconductor Manufacturing]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1259112/docs#application-notes-and-protocols-for-
arf-laser-in-semiconductor-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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